molecular formula C10H10N2OS B1396908 2-((Benzyloxy)methyl)-1,3,4-thiadiazole CAS No. 1217259-76-1

2-((Benzyloxy)methyl)-1,3,4-thiadiazole

Cat. No.: B1396908
CAS No.: 1217259-76-1
M. Wt: 206.27 g/mol
InChI Key: SLUAHUSAFURGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzyloxy)methyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of benzyloxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve heating the mixture in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyloxy or thiadiazole moieties.

Scientific Research Applications

2-((Benzyloxy)methyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-((Benzyloxy)methyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Benzyloxy)methyl)-1,3,4-oxadiazole
  • 2-((Benzyloxy)methyl)-1,3,4-triazole
  • 2-((Benzyloxy)methyl)-1,3,4-tetrazole

Uniqueness

Compared to similar compounds, 2-((Benzyloxy)methyl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring. This sulfur atom can impart different chemical reactivity and biological activity compared to oxygen or nitrogen atoms in similar heterocyclic compounds. The benzyloxy group further enhances its properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(phenylmethoxymethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUAHUSAFURGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Reactant of Route 2
2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Reactant of Route 3
2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Reactant of Route 4
2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Reactant of Route 5
2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Reactant of Route 6
2-((Benzyloxy)methyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.